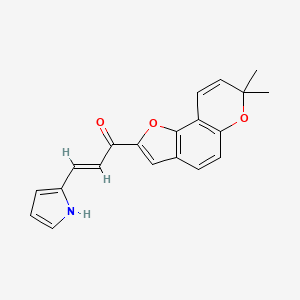
Ano1-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ano1-IN-3 is a novel compound that has garnered significant interest in the scientific community due to its potential therapeutic applicationsANO1 is a calcium-activated chloride channel that plays a crucial role in various physiological processes, including fluid secretion, smooth muscle contraction, and sensory signal transduction . Overexpression of ANO1 has been linked to several pathological conditions, including cancer, making this compound a promising candidate for targeted therapies .
Vorbereitungsmethoden
The synthesis of Ano1-IN-3 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of condensation and cyclization reactions. Common starting materials include aromatic aldehydes and amines, which undergo condensation to form imine intermediates. These intermediates are then cyclized under acidic or basic conditions to form the core heterocyclic structure.
Functional Group Modifications: The core structure is further modified by introducing various functional groups to enhance its inhibitory activity against ANO1. This step often involves reactions such as halogenation, alkylation, and acylation under controlled conditions.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Ano1-IN-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at specific functional groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of this compound involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups such as halides are replaced by nucleophiles like amines or thiols. These reactions are often carried out under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ano1-IN-3 has a wide range of scientific research applications, including:
Cancer Research: this compound has shown potential as an anticancer agent by inhibiting the overexpressed ANO1 protein in various cancer cells.
Neuroscience: ANO1 is involved in sensory signal transduction, and this compound can be used to study the role of ANO1 in neuronal excitability and pain perception.
Cardiovascular Research: this compound can be used to investigate the role of ANO1 in vascular smooth muscle contraction and blood pressure regulation.
Gastrointestinal Research: ANO1 plays a role in fluid secretion and intestinal motility.
Wirkmechanismus
Ano1-IN-3 exerts its effects by inhibiting the activity of the ANO1 protein. The mechanism of action involves binding to the calcium-binding site of ANO1, preventing the channel from opening in response to calcium ions. This inhibition disrupts the chloride ion transport across the cell membrane, affecting various physiological processes regulated by ANO1. The molecular targets and pathways involved include the Akt, CAMKII, and NF-κB signaling pathways, which are activated by ANO1 in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ano1-IN-3 is unique compared to other ANO1 inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:
Eigenschaften
Molekularformel |
C20H17NO3 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(E)-1-(7,7-dimethylfuro[2,3-f]chromen-2-yl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H17NO3/c1-20(2)10-9-15-17(24-20)8-5-13-12-18(23-19(13)15)16(22)7-6-14-4-3-11-21-14/h3-12,21H,1-2H3/b7-6+ |
InChI-Schlüssel |
JCDPWACOSJEUQO-VOTSOKGWSA-N |
Isomerische SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC(=C3)C(=O)/C=C/C4=CC=CN4)C |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC(=C3)C(=O)C=CC4=CC=CN4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


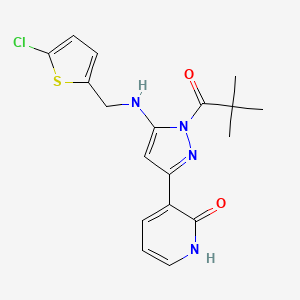
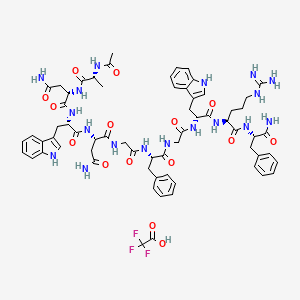

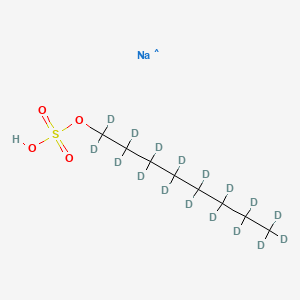
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)

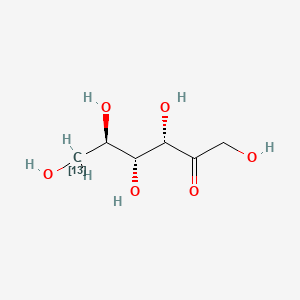

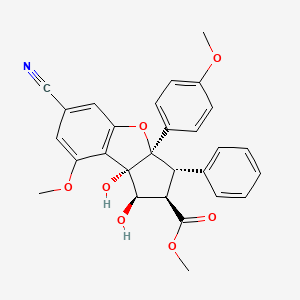


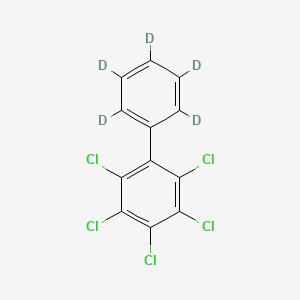
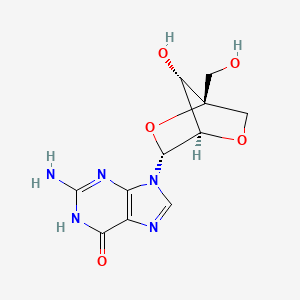
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
